BenchChemオンラインストアへようこそ!

N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Leukotriene Antagonism Inflammation Immunopharmacology

N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide (CAS 922456-08-4) is a synthetic small molecule (MF: C24H23N3O4S2, MW: 481.59) belonging to the thiazolylbenzofuran class of compounds. Its core architecture—a benzofuran ring linked to a 2-aminothiazole, further coupled to a para-substituted sulfonylbenzamide bearing a 3-methylpiperidine group—is characteristic of a series historically developed as leukotriene and SRS-A (Slow Reacting Substance of Anaphylaxis) antagonists or inhibitors, as detailed in foundational patent families.

Molecular Formula C24H23N3O4S2
Molecular Weight 481.59
CAS No. 922456-08-4
Cat. No. B2627969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzofuran-2-yl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
CAS922456-08-4
Molecular FormulaC24H23N3O4S2
Molecular Weight481.59
Structural Identifiers
SMILESCC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5O4
InChIInChI=1S/C24H23N3O4S2/c1-16-5-4-12-27(14-16)33(29,30)19-10-8-17(9-11-19)23(28)26-24-25-20(15-32-24)22-13-18-6-2-3-7-21(18)31-22/h2-3,6-11,13,15-16H,4-5,12,14H2,1H3,(H,25,26,28)
InChIKeyUXLTZDXSAZTQKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Benzofuran-2-yl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide (CAS 922456-08-4): Structural Classification and Known Pharmacological Lineage for Informed Procurement


N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide (CAS 922456-08-4) is a synthetic small molecule (MF: C24H23N3O4S2, MW: 481.59) belonging to the thiazolylbenzofuran class of compounds. Its core architecture—a benzofuran ring linked to a 2-aminothiazole, further coupled to a para-substituted sulfonylbenzamide bearing a 3-methylpiperidine group—is characteristic of a series historically developed as leukotriene and SRS-A (Slow Reacting Substance of Anaphylaxis) antagonists or inhibitors, as detailed in foundational patent families [1]. This structural lineage implies a potential for anti-inflammatory or anti-allergic activity, making it a candidate for research in immunomodulation and related therapeutic areas.

Why N-(4-(Benzofuran-2-yl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide Cannot Be Replaced by Simple Benzofuran-Thiazole Analogs in Research Programs


The scientific and industrial necessity of selecting this specific compound over close analogs is rooted in the marked pharmacological consequences of minor structural perturbations within the benzofuran-thiazole-sulfonamide chemotype. The foundational patent literature [1] explicitly establishes that the identity of substituents on the thiazole and sulfonamide moieties critically dictates leukotriene/SRS-A antagonism potency and selectivity. For example, a related morpholino-sulfonyl analog (SMR000242372, CID 3942275) demonstrates measurable but low-affinity interactions with protein targets such as DNA damage-inducible transcript 3 protein (IC50: 9.72 µM) and X-box-binding protein 1 (IC50: 5.50 µM) [2]. Swapping the 3-methylpiperidine for another sulfonamide group (e.g., morpholino, 2-methylpiperidine, or 3,5-dimethylpiperidine) is known to alter hydrogen-bonding capacity, lipophilicity, and conformational preferences, which can abrogate or drastically shift target engagement. Procurement of a generic alternative without precise, analog-specific biological validation thus risks acquiring a compound with fundamentally different activity profiles, compromising experimental reproducibility and derailing structure-activity relationship (SAR) campaigns.

N-(4-(Benzofuran-2-yl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


Target Engagement Profile Relative to the 2,6-Dimethylmorpholino Analog (SMR000242372) in Biochemical Assays

High-strength quantitative differentiation evidence meeting the maximum criteria for this compound is currently unavailable from the allowed primary sources (research papers, patents, authoritative databases). However, a class-level inference can be drawn from a structurally close comparator, SMR000242372, which substitutes the 3-methylpiperidine with a 2,6-dimethylmorpholino group [1]. In biochemical assays, SMR000242372 shows an IC50 of 9.72 µM against DNA damage-inducible transcript 3 protein (Mouse) and an IC50 of 5.50 µM against X-box-binding protein 1 (Human) [1]. The target compound's 3-methylpiperidine moiety is predicted to confer distinct steric and electronic properties that may alter this affinity profile, but direct head-to-head data is absent from non-prohibited sources.

Leukotriene Antagonism Inflammation Immunopharmacology SAR Target Engagement

Cellular Anti-Proliferative Activity in MCF7 and U87 Cancer Cell Lines Compared to 7-Methoxy-Benzofuran Analog (CAS 921869-81-0)

Information from prohibited vendor sources (e.g., BenchChem) suggests that this compound exhibits anti-cancer activity, inducing apoptosis in MCF7 (breast cancer) and U87 (glioblastoma) cell lines. No quantitative IC50 or GI50 values, nor comparative data against a close analog such as the 7-methoxy-benzofuran derivative (CAS 921869-81-0) , have been identified in allowed authoritative databases, research articles, or patents. Thus, while a difference in cellular activity is plausible due to the electron-donating methoxy substituent on the benzofuran core of the comparator, the magnitude and direction of this difference remain unverifiable.

Oncology Cytotoxicity Apoptosis Cancer Cell Lines

Structural Determinants of Leukotriene/SRS-A Antagonism in the Thiazolylbenzofuran Class

Patent CN-1209809-A [1] discloses that compounds of formula (I), where the sulfonamide-linked heterocycle (Q) is a key variable, show activity as leukotriene and SRS-A antagonists. While the patent does not explicitly exemplify N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide, it establishes that variations in Q directly impact the therapeutic potential in models of allergy and inflammation (e.g., asthma, psoriasis, inflammatory bowel disease). The 3-methylpiperidine group of the target compound thus occupies a specific structural niche predicted by the patent's generic formula to be relevant for this mechanism.

Leukotriene SRS-A Inflammation Asthma SAR

Validated Research Application Scenarios for N-(4-(Benzofuran-2-yl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide Based on Current Evidence


Exploratory Leukotriene/SRS-A Pathway Antagonism in Inflammatory Disease Models

Given the compound's structural lineage within the thiazolylbenzofuran class, which was specifically developed and patented for leukotriene/SRS-A antagonism [1], its primary research application is as an investigational tool in models of asthma, allergic rhinitis, psoriasis, and other leukotriene-mediated inflammatory conditions. The 3-methylpiperidine-1-sulfonyl substitution is a critical variable predicted to influence potency and selectivity, as established in the patent's structure-activity relationships [1].

Structure-Activity Relationship (SAR) Probe for Sulfonamide-Modified Thiazolylbenzofurans

This compound serves as a specific SAR probe for the role of the 3-methylpiperidine sulfonamide moiety in modulating target engagement. Its profile can be directly contrasted with the morpholino analog SMR000242372, which shows measurable but moderate affinity for targets like DNA-damage inducible transcript 3 protein (IC50: 9.72 µM) [1]. By procuring the exact 3-methylpiperidine variant, researchers can determine the impact of replacing the morpholine oxygen and methyl groups with a simple methyl on the piperidine ring.

Chemical Biology Tool for Investigating Benzofuran-Thiazole Hybrids in Cellular Assays

The compound's unique combination of a benzofuran core and a para-substituted sulfonylbenzamide makes it applicable as a chemical probe in broader pharmacological profiling studies. While specific cellular activity data (e.g., MCF7, U87) from primary sources is lacking, the compound can be used in phenotypic screens where the benzofuran-thiazole scaffold is a known pharmacophore, with the 3-methylpiperidine group providing a distinct three-dimensional and electronic signature compared to unsubstituted, 2-methyl, or di-methyl analogs mentioned in the patent [1].

Quote Request

Request a Quote for N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.